molecular formula C15H14FNO3S2 B2668294 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797176-69-2

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2668294
CAS No.: 1797176-69-2
M. Wt: 339.4
InChI Key: RZWAROLUXSGZJF-UHFFFAOYSA-N
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Description

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C15H14FNO3S2 and its molecular weight is 339.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone and its derivatives have been synthesized and evaluated for their potential in medicinal chemistry, particularly in the development of new therapeutic agents. The synthesis of fluorine-containing 3,3-disubstituted oxetanes and alkylidene oxetanes from 3-oxetanone, 3-azetidinone, and fluorosulfones through the Julia–Kocienski reaction demonstrates the versatility of this compound in creating new precursors for fluorinated four-membered rings with diverse functional groups, indicating its utility in pharmaceutical synthesis (Laporte et al., 2015).

Additionally, the compound's role in the synthesis of substituted azetidinones derived from the dimer of Apremilast showcases its importance in generating scaffolds with significant biological and pharmacological potencies. This work emphasizes the medicinal significance of sulfonamide rings and their derivatives, found in several naturally occurring alkaloids, underlining the compound's relevance in drug discovery and development (Jagannadham et al., 2019).

Crystal Structure and Molecular Recognition

The investigation into the crystal structure of related compounds, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, provides insights into the molecular architecture and interactions that could be leveraged for designing drugs with specific binding properties. Such studies offer a foundational understanding of how modifications to the chemical structure can impact molecular recognition and binding, which is crucial for the rational design of more effective therapeutic agents (Nagaraju et al., 2018).

Antimicrobial and Anticancer Activities

Research into novel Schiff bases using 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, has demonstrated significant antimicrobial activity, highlighting the potential of this compound derivatives in combating infectious diseases. This work underscores the compound's utility in the development of new antimicrobial agents, particularly in the context of drug-resistant strains (Puthran et al., 2019).

Properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S2/c16-11-3-5-13(6-4-11)22(19,20)14-9-17(10-14)15(18)8-12-2-1-7-21-12/h1-7,14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWAROLUXSGZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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